PERYLENE-157
CAS No.: 156028-28-3
Cat. No.: VC0234146
Molecular Formula: C12H15NO3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156028-28-3 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 0 |
Introduction
Structural Characteristics of PERYLENE-157
Molecular Structure
PERYLENE-157 features a perylene core with specific functional group modifications that distinguish it from other perylene derivatives. While the basic perylene structure consists of five fused benzene rings arranged in a planar configuration, the specific substitution pattern in PERYLENE-157 alters its electronic and optical properties. The perylene core in derivatives can be visualized as having distinct regions, including "bay" positions (1, 6, 7, and 12) and "imide" positions (typically at the 3, 4, 9, and 10 positions) .
Comparative Analysis with Similar Compounds
PERYLENE-157 shares structural similarities with several other perylene-based compounds, but possesses unique characteristics that differentiate it from related molecules. The table below provides a comparative analysis of PERYLENE-157 and structurally similar compounds:
| Compound Name | Structure Type | Key Features | Comparative Advantages |
|---|---|---|---|
| PERYLENE-157 | Perylene derivative | High photostability, vibrant color, strong fluorescence | Superior photostability, versatility in applications |
| Perylene Bisimide | Imide derivative | Enhanced solubility and stability | Well-characterized electron acceptor properties |
| Perylene Tetracarboxylic Acid | Carboxylic acid derivative | High electron affinity | Commonly used in sensor applications |
| Perylene Diimide | Imide derivative | Excellent photophysical properties | Strong absorption in visible range |
| Naphthalene | Aromatic hydrocarbon | Simpler structure | Lower stability compared to perylene derivatives |
Spectroscopic Properties
The spectroscopic properties of perylene derivatives, including PERYLENE-157, are notable for their distinctive absorption and emission characteristics. The lowest-lying singlet excited state in the basic perylene structure is observed in the absorption spectrum at approximately 440 nm with a molar extinction coefficient of 34,000 M⁻¹cm⁻¹ in toluene . This consists of four vibrational sub-bands with a 1400 cm⁻¹ interval and is assigned to a symmetry-allowed HOMO → LUMO transition . The y-axis-polarized S₂ ← S₀ transition at 253 nm (ε = 52,000 M⁻¹cm⁻¹ in hexane) is energetically separated from S₁ by 16,800 cm⁻¹ .
PERYLENE-157 specifically shows strong fluorescence properties, which makes it particularly valuable for applications requiring high sensitivity optical detection or energy transfer mechanisms.
Synthesis Methods for PERYLENE-157
Conventional Synthetic Routes
The synthesis of PERYLENE-157 and related compounds typically involves several methodological approaches, often beginning with perylene-3,4,9,10-tetracarboxylic bisanhydride (PTCDA) as a starting material. Multiple synthetic pathways exist depending on the desired substitution pattern and functionality.
One common approach for synthesizing asymmetric perylene derivatives begins with the preparation of symmetrical perylene diimide (PDI) derivatives. Subsequent hydrolysis produces perylene monoimide monoanhydride compounds, which can then undergo imidization with a second amine to produce the desired asymmetrical PDI . Notably, symmetrical PDI compounds tend to dominate as products even when only one equivalent or less of the primary amine is added to the reaction mixture .
An alternative method involves the hydrolysis of PTCDA with KOH to produce mono anhydride mono potassium salt, followed by imidization reactions . This approach provides greater control over the substitution pattern and can be tailored to produce specific derivatives like PERYLENE-157.
Bay Region Substitutions
For more complex derivatives, substitution at the bay region (positions 1, 6, 7, and 12) typically consists of two or four substituents, often beginning with halogenation of perylene-3,4,9,10-tetracarboxylic bisanhydride to yield 1,7-dibromoperylene-3,4,9,10-tetracarboxylic bisanhydride or 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic bisanhydride . The 1,7-substitution process typically produces an isomeric mixture of 1,6 and 1,7-disubstituted perylene bisimides along with some 1,6,7-trisubstituted isomers . Importantly, the 1,6 and 1,7 isomers often exhibit distinctly different properties, necessitating careful purification and characterization .
Purification and Characterization
The synthesis of isomerically pure perylene derivatives requires careful purification techniques. For example, pure 1,7-dibromoperylene-3,4,9,10-tetracarboxylic tetrabutylester can be isolated by crystallization from a regioisomerically impure mixture . By exploiting the solubility differences between mono and bisanhydride forms in solution, specific synthons can be synthesized through careful adjustment of reaction conditions and solvent selection .
Physical and Chemical Properties
Optical Properties
PERYLENE-157, like other perylene derivatives, exhibits distinctive optical properties that make it valuable for various applications. The compound demonstrates strong absorption in the visible spectrum and high fluorescence quantum yields. These optical characteristics are directly related to the extended π-conjugated system of the perylene core and the specific substituents that modify the electronic structure of PERYLENE-157.
The perylene core itself has a characteristic S₁ ← S₀ transition polarized along the z-axis (Lₐ) rather than along the y-axis (Lᵦ) as found in naphthalene . This transition corresponds to the allowed HOMO → LUMO transition, which contributes to the strong fluorescence observed in perylene derivatives .
Thermal and Chemical Stability
One of the defining characteristics of perylene derivatives including PERYLENE-157 is their exceptional thermal stability and chemical resistance. This stability arises from the rigid, planar aromatic structure of the perylene core, which provides resistance to thermal degradation and chemical attack. This property makes PERYLENE-157 particularly valuable for applications requiring materials that can withstand harsh conditions or prolonged exposure to light and heat.
Electronic Properties
The electronic properties of PERYLENE-157 are characterized by its ability to participate in π-π stacking interactions due to its planar polycyclic aromatic structure. These interactions influence its behavior in solid-state applications and its interactions with other molecules. Advanced perylene derivatives can demonstrate multiple redox states - for example, some tetra-substituted perylenes bearing four strong Ar₂N π-donors enable four reversible oxidations , although the specific electronic properties of PERYLENE-157 would depend on its exact substitution pattern.
Applications of PERYLENE-157
Organic Electronics
PERYLENE-157 finds significant application in organic electronics due to its excellent electronic properties and stability. The compound's ability to function effectively in electronic devices stems from its extended π-conjugated system and appropriate energy levels for charge transport. In organic field-effect transistors (OFETs), organic photovoltaic devices (OPVs), and organic light-emitting diodes (OLEDs), PERYLENE-157 can serve as an active component, contributing to improved device performance and stability.
Photovoltaic Applications
In the field of photovoltaics, PERYLENE-157 offers valuable properties as either a donor or acceptor material depending on its specific electronic configuration. The compound's strong absorption in the visible spectrum, coupled with its high stability, makes it an attractive candidate for long-lasting solar cell applications. Additionally, its ability to form ordered structures in thin films can facilitate efficient charge transport, a critical factor in photovoltaic device performance.
Sensing and Imaging Applications
The strong fluorescence properties of PERYLENE-157 make it highly valuable for sensing and imaging applications. The compound can be used in fluorescent probes for detecting various analytes, biological imaging, and environmental monitoring. Its photostability ensures reliable performance over extended periods of continuous illumination, addressing a significant limitation of many alternative fluorescent compounds.
Recent Research Developments
Advanced Spectroscopic Studies
Recent research has employed advanced spectroscopic techniques to better understand the structural and dynamic properties of perylene bisimide derivatives. High-resolution solid-state nuclear magnetic resonance (SSNMR) experiments combined with density functional theory calculations have been used to characterize perylene bisimide pigments like Paliogen Black L0086 (P-black) . These studies have revealed correlations between ¹³C isotropic chemical shifts and specific supramolecular features, providing insights that could be applied to understanding the behavior of PERYLENE-157 in various environments .
The characterization of the π-flip motion of phenyl rings in perylene derivatives has been studied in the 310–386 K temperature range, determining activation energy and correlation times . This motion showed a strong dependence on the supramolecular order of the crystal packing and the length of the alkyl linker between the side group and the perylene bisimide core . Such insights into molecular dynamics provide valuable information for the design and optimization of PERYLENE-157 for specific applications.
Molecular Interactions
Studies on the interactions of perylene derivatives with other molecules have revealed insights into their behavior in different environments. These interactions are crucial for understanding how PERYLENE-157 functions in complex systems such as organic electronic devices or biological environments. The π-π stacking interactions, in particular, play a significant role in determining the solid-state arrangement and electronic coupling between molecules.
Novel Derivatives and Applications
Recent work has demonstrated that perylene tetracarboxylic ester units serve as versatile building blocks for synthesizing a variety of light-harvesting compounds . This versatility extends to PERYLENE-157 and suggests potential for developing new derivatives with tailored properties for specific applications. The continuous development of novel synthesis methods and application strategies for perylene derivatives indicates a dynamic and growing field with significant potential for future innovations.
Future Prospects and Challenges
Emerging Applications
The unique combination of properties exhibited by PERYLENE-157 positions it for emerging applications beyond current uses. These might include advanced biomedical applications, such as photodynamic therapy or targeted drug delivery systems leveraging its fluorescence properties. Additionally, the compound's thermal and chemical stability could make it valuable in extreme environment sensing or as a component in next-generation electronic devices requiring exceptional durability.
Synthetic Challenges and Opportunities
Despite significant advances in the synthesis of perylene derivatives, challenges remain in achieving regioselective functionalization and scalable production methods. Developing more efficient, environmentally friendly synthetic routes to PERYLENE-157 represents an important opportunity for research. New catalytic methods and green chemistry approaches could potentially address these challenges while opening pathways to novel derivatives with enhanced properties.
Integration with Emerging Technologies
The integration of PERYLENE-157 with emerging technologies, such as flexible electronics, wearable devices, and energy harvesting systems, presents both opportunities and challenges. Adapting the material properties to meet the specific requirements of these applications while maintaining performance and stability will require continued research and development efforts. The interdisciplinary nature of these applications necessitates collaboration across fields including chemistry, materials science, device engineering, and computational modeling.
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